Cu(NTf2)2 vs. Cu(OTf)2 and CuOTf: Demonstrated >3x Yield Improvement in a Tandem Mannich-Cyclization Reaction
In a direct head-to-head comparison for a tandem Mannich-cyclization reaction to form substituted α-2-furanyl tetrahydro-1-isoquinolinemethanols, the use of Cu(NTf2)2 as a catalyst resulted in a 79% isolated yield of the desired product [1]. This represents a 3.3-fold increase in yield over the 24% yield obtained when using CuOTf under otherwise identical reaction conditions [1]. The study also highlights that other common copper salts, such as Cu(MeCN)PF6, yielded only 26% product, while CuI failed to promote the reaction entirely [1].
| Evidence Dimension | Catalytic Efficiency (Isolated Product Yield) |
|---|---|
| Target Compound Data | 79% yield |
| Comparator Or Baseline | CuOTf: 24% yield; Cu(MeCN)PF6: 26% yield |
| Quantified Difference | 3.3x higher yield vs. CuOTf |
| Conditions | Reaction of N-Boc-1,2,3,4-tetrahydroisoquinolin-1-ols with α-aryl α-diazo ketones in DCM, optimized with 0.3 equiv. Cu(NTf2)2 [1]. |
Why This Matters
This quantitative data proves that Cu(NTf2)2 is not interchangeable with other copper(I) or copper(II) salts for this transformation; its unique reactivity profile directly translates to higher synthetic efficiency, reducing waste and cost per gram of product.
- [1] Li, X., et al. (2023). A Cu(NTf2)2-Catalyzed Tandem Mannich-Cyclization Process of N-Boc-1,2,3,4-tetrahydroisoquinolin-1-ols with α-Aryl α-Diazo Ketones for the Construction of Substituted α-2-Furanyl Tetrahydro-1-isoquinolinemethanols. Organic Letters. View Source
